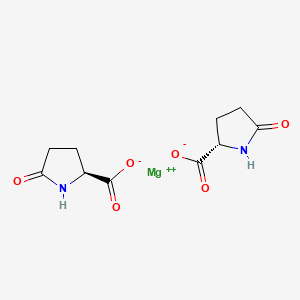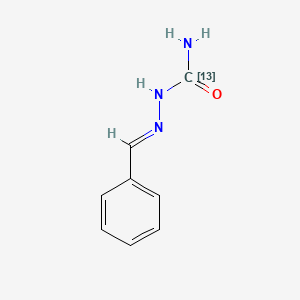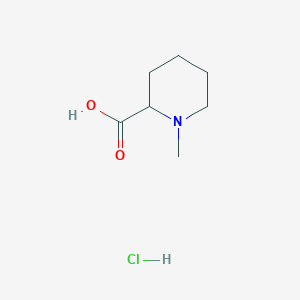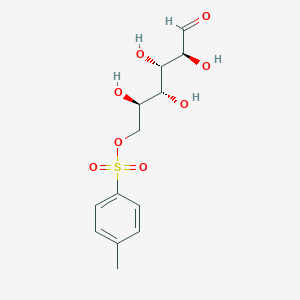
Magnesium pidolate
Overview
Description
Magnesium pidolate, also known as magnesium 5-oxopyrrolidine-2-carboxylate, is a mineral supplement that combines magnesium with pidolic acid (also known as pyroglutamic acid). This compound is known for its high bioavailability, making it an effective source of magnesium for various physiological functions. Magnesium is an essential mineral involved in over 300 biochemical reactions in the body, including energy production, protein synthesis, and muscle and nerve function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium pidolate is synthesized by reacting magnesium oxide or magnesium hydroxide with pidolic acid. The reaction typically occurs in an aqueous medium, where magnesium oxide or hydroxide is dissolved in water, followed by the addition of pidolic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the cyclization of L-glutamic acid to form L-pyrrolidone carboxylic acid, which is then reacted with magnesium salts. The process ensures high purity and bioavailability of the final product .
Chemical Reactions Analysis
Types of Reactions: Magnesium pidolate primarily undergoes complexation reactions due to the presence of the magnesium ion. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions: The synthesis of this compound involves reagents such as magnesium oxide, magnesium hydroxide, and pidolic acid. The reaction conditions include an aqueous medium and heating to facilitate the formation of the complex.
Major Products Formed: The primary product of the reaction between magnesium salts and pidolic acid is this compound itself. There are no significant by-products formed in this reaction .
Scientific Research Applications
Magnesium pidolate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a reagent in various biochemical assays and studies due to its high bioavailability and stability.
Biology: In biological research, this compound is used to study the role of magnesium in cellular processes, including enzyme activity, DNA synthesis, and cellular signaling.
Medicine: In medicine, this compound is used as a dietary supplement to address magnesium deficiencies. It has been shown to be effective in treating conditions such as migraines, cardiovascular diseases, and muscle cramps. Additionally, it is used in formulations for pregnant women and the elderly to ensure adequate magnesium intake .
Industry: In the food industry, this compound is used as a dietary supplement in products such as nutritional bars, beverages, and snack foods. It is also used in the pharmaceutical industry as an active ingredient in supplements and medications .
Mechanism of Action
The effectiveness of magnesium pidolate results from the complementarity between magnesium and pidolic acid. This compound is highly bioavailable, meaning it is easily absorbed and utilized by the body. The compound quickly remedies magnesium deficiency by replenishing magnesium levels in the body. Magnesium plays a crucial role in various physiological processes, including muscle and nerve function, energy production, and bone health. The presence of pidolic acid enhances the absorption and bioavailability of magnesium, making it more effective than other magnesium salts .
Comparison with Similar Compounds
Magnesium pidolate is unique due to its high bioavailability and low toxicity compared to other magnesium salts. Here is a comparison with similar compounds:
| Compound | Bioavailability | Notes |
|---|---|---|
| This compound | 40-60% | High bioavailability due to chelation with pidolic acid. |
| Magnesium glycinate | 40-50% | Well-absorbed and gentle on the stomach. |
| Magnesium citrate | 20-40% | Moderate bioavailability, known for laxative effects. |
| Magnesium malate | 20-40% | Moderate bioavailability, may offer additional benefits for muscle function and energy production. |
| Magnesium oxide | 4-10% | Lowest bioavailability, often used as an antacid. |
| Magnesium sulfate | Negligible | Not recommended for oral consumption due to laxative effects. |
This compound stands out due to its superior bioavailability and effectiveness in addressing magnesium deficiencies .
Conclusion
This compound is a highly bioavailable form of magnesium that offers numerous benefits in various fields, including chemistry, biology, medicine, and industry. Its unique combination of magnesium and pidolic acid enhances its absorption and effectiveness, making it a preferred choice for addressing magnesium deficiencies and supporting overall health.
Properties
IUPAC Name |
magnesium;(2S)-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H7NO3.Mg/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAACYUZYRBHGG-QHTZZOMLSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12MgN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62003-27-4, 135701-98-3 | |
| Record name | Magnesium 2-pyrrolidone-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62003-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium pidolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062003274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium pidolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135701983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(5-oxo-L-prolinato-N1,O2)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM PIDOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5PC588N7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride](/img/structure/B1147424.png)


![2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1147432.png)



